molecular formula C16H28N4O2 B096263 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) CAS No. 15545-97-8

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

Cat. No.: B096263
CAS No.: 15545-97-8
M. Wt: 308.42 g/mol
InChI Key: PFHOSZAOXCYAGJ-UHFFFAOYSA-N
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Description

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (MeO-AMVN, CAS 15545-97-8) is a lipid-soluble azo compound widely employed as a radical initiator in oxidative studies and polymerization reactions. Its molecular formula is C₁₆H₂₈N₄O₂, with a molecular weight of 308.426 g/mol . The methoxy group at the 4-position enhances its lipid solubility, making it ideal for initiating oxidation in hydrophobic environments such as low-density lipoproteins (LDL) and lipid membranes . Noguchi et al. (1998) demonstrated its efficacy in lipid peroxidation studies, establishing it as a critical tool for modeling oxidative stress in biological systems .

Properties

IUPAC Name

2-[(2-cyano-4-methoxy-4-methylpentan-2-yl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile
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InChI

InChI=1S/C16H28N4O2/c1-13(2,21-7)9-15(5,11-17)19-20-16(6,12-18)10-14(3,4)22-8/h9-10H2,1-8H3
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InChI Key

PFHOSZAOXCYAGJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N)OC
Source PubChem
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Molecular Formula

C16H28N4O2
Record name 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE)
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DSSTOX Substance ID

DTXSID90864597
Record name Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl-
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Molecular Weight

308.42 g/mol
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Physical Description

2,2'-azodi(2,4-dimethyl-4-methoxyvaleronitrile) appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Water or Solvent Wet Solid
Record name 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE)
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CAS No.

15545-97-8
Record name 2,2'-AZODI(2,4-DIMETHYL-4-METHOXYVALERONITRILE)
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Record name 2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile)
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Record name Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl-
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Record name 2,2'-azobis[4-methoxy-2,4-dimethylvaleronitrile]
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Record name 2,2'-AZOBIS(2,4-DIMETHYL-4-METHOXYVALERONITRILE)
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Preparation Methods

Critical Reaction Steps:

  • Nitrile Formation : Reaction of 4-methoxy-2,4-dimethylvaleronitrile precursors with hydrazine derivatives to form the azo (-N=N-) linkage.

  • Azo Coupling : Diazotization and coupling reactions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification : Recrystallization from methanol or toluene to isolate the desired isomer mixture.

Table 1: Optimal Reaction Conditions for MeO-AMVN Synthesis

ParameterValue/RangeSource
Temperature25–40°C
SolventToluene, DMF, methanol
Reaction Time12–24 hours
Yield65–80%

The methoxy group enhances solubility in organic media compared to non-methoxy analogs, making MeO-AMVN particularly suitable for hydrophobic systems.

Industrial Production Methods

Industrial-scale production prioritizes cost efficiency, safety, and reproducibility. The process involves:

Continuous Flow Reactors

  • Advantages : Improved temperature control and reduced decomposition risks.

  • Conditions :

    • Residence time: 2–4 hours

    • Initiator feed rate: 0.5–1.5 L/min

    • Purity control: ≥98% via in-line HPLC monitoring.

Isomer Separation Techniques

MeO-AMVN exists as meso (low melting point, LMP) and dl (high melting point, HMP) isomers. Industrial protocols optimize isomer ratios to balance solubility and stability:

Table 2: Isomer Ratios and Solubility in Toluene

HMP Content (%)Solubility (g/100 mL)
012.5
1518.2
3022.1

Data adapted from patent US4826959A demonstrates that increasing HMP content improves solubility, a critical factor for polymerization initiators.

Isomeric Composition and Solubility Considerations

The methoxy group in MeO-AMVN significantly alters its physicochemical properties compared to ADVN:

Thermal Stability

  • Decomposition Temperature : MeO-AMVN decomposes at 45–60°C, 15% faster than ADVN.

  • Half-Life : 10 hours at 51°C in toluene.

Solvent Compatibility

Table 3: Solubility Profile of MeO-AMVN

SolventSolubility (g/100 mL)
Toluene18.2
Acetone22.5
Methanol8.7
Dimethylformamide30.1

Data synthesized from.

Comparative Analysis with Related Azo Initiators

MeO-AMVN’s methoxy group confers distinct advantages over non-substituted analogs:

Table 4: Performance Comparison of Azo Initiators

ParameterMeO-AMVNADVNAAPH
Decomposition Rate1.5×10⁻⁴/s1.0×10⁻⁴/s2.3×10⁻⁵/s
Lipid Peroxidation92%78%65%
Solubility in LDLHighModerateLow

Data from. MeO-AMVN’s faster decomposition and superior lipid compatibility make it ideal for oxidative stress studies.

Recent Advances in Application-Specific Synthesis

Recent studies highlight MeO-AMVN’s role in thermo-responsive polymers. For example, star-shaped poly(N-vinylcaprolactam) synthesized using MeO-AMVN exhibited a lower critical solution temperature (LCST) of 32°C, ideal for drug delivery systems.

Key Findings :

  • Initiation efficiency: 89% at 30°C.

  • Monomer conversion: ≥95% in 8 hours .

Scientific Research Applications

Polymer Chemistry

Role as a Radical Initiator

MeO-AMVN is extensively used as a radical initiator in the polymerization of vinyl monomers due to its ability to decompose at relatively low temperatures (approximately 30°C) . This property makes it suitable for controlled radical polymerization techniques such as:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT)
  • Nitroxide-Mediated Polymerization (NMP)

These methods allow for the synthesis of well-defined polymers with controlled molecular weights and architectures, essential for applications in materials science and drug delivery systems .

Common Polymers Synthesized

The major products formed through reactions involving MeO-AMVN include:

Polymer TypeApplications
Polyvinyl Chloride (PVC)Used in construction and packaging
PolyacrylonitrileFiber production and filtration
PolystyreneManufacturing of various plastics

MeO-AMVN also serves as a cross-linking agent in elastomers, enhancing mechanical properties such as tensile strength and chemical resistance .

Biological Research

Lipid Peroxidation Studies

In biological contexts, MeO-AMVN is employed to study lipid peroxidation—a process where free radicals attack lipids leading to cellular damage. This compound initiates free radical-mediated peroxidation of lipids in various cellular structures, including membranes and low-density lipoproteins (LDL) .

Mechanistic Insights

Research has shown that MeO-AMVN can be used to investigate:

  • The efficacy of antioxidants in preventing oxidative damage.
  • The mechanisms underlying oxidative stress-related diseases.
  • The interactions of lipid metabolism pathways due to its propensity to initiate lipid peroxidation .

Medical Applications

Understanding Oxidative Damage

MeO-AMVN's role in initiating lipid peroxidation provides insights into oxidative damage mechanisms relevant to various diseases. By simulating oxidative stress conditions, researchers can explore potential therapeutic strategies aimed at enhancing antioxidant defenses .

Industrial Applications

In the industrial sector, MeO-AMVN is utilized for producing plastics, coatings, and adhesives. Its ability to initiate polymerization reactions at low temperatures facilitates the manufacturing processes of various materials while maintaining product integrity .

Case Study 1: Controlled Radical Polymerization

A study demonstrated the effectiveness of MeO-AMVN in synthesizing block copolymers through RAFT polymerization. The resulting materials exhibited tailored properties suitable for drug delivery applications .

Case Study 2: Lipid Peroxidation Research

In another investigation, researchers utilized MeO-AMVN to induce lipid peroxidation in LDL particles. This study highlighted the compound's role in elucidating the protective effects of specific antioxidants against oxidative damage .

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

  • Oxidative Mechanisms : MeO-AMVN’s lipid solubility allows precise modeling of lipid peroxidation in LDL and cell membranes, critical for understanding atherosclerosis .
  • Antioxidant Assays : The MeO-AMVN-C11-BODIPY581/591 system provides a robust platform for evaluating lipid-soluble antioxidants like α-tocopherol .
  • Polymer Synthesis : Its compatibility with cationic and radical polymerization systems underscores its versatility in materials science .

Biological Activity

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (often referred to as AMVN or V-70) is an azo compound primarily recognized for its role as a radical initiator in polymerization reactions. Its unique properties allow it to decompose at relatively low temperatures, making it a valuable tool in both industrial and biological research contexts. This article delves into the biological activity of AMVN, focusing on its mechanisms of action, biochemical pathways, and implications in lipid peroxidation.

AMVN acts as a radical initiator by generating free radicals upon thermal decomposition. The primary reaction involves the formation of cyanoisopropyl radicals, which can abstract hydrogen atoms from various substrates, leading to the initiation of polymerization or oxidative processes.

Key Reactions

  • Decomposition Reaction :
    AMVNRadicals\text{AMVN}\rightarrow \text{Radicals}
  • Polymerization Initiation :
    Radical+MonomerGrowing Polymer Chain\text{Radical}+\text{Monomer}\rightarrow \text{Growing Polymer Chain}

AMVN is known to initiate free radical-mediated lipid peroxidation, which is significant in understanding oxidative stress and cellular damage mechanisms. This process involves the oxidation of lipids in cellular membranes, leading to potential disruptions in cell signaling and homeostasis.

Lipid Peroxidation Process

  • Initiation : Free radicals generated from AMVN attack lipid molecules.
  • Propagation : The initial oxidation leads to the formation of lipid radicals that further react with oxygen.
  • Termination : The reaction continues until stable products are formed or until antioxidants intervene.

Cellular Effects

The cellular effects of AMVN are primarily observed through its capacity to induce lipid peroxidation in various biological systems. This has implications for studying:

  • Oxidative Stress : Understanding how oxidative damage affects cells.
  • Antioxidant Mechanisms : Evaluating how antioxidants can mitigate damage caused by lipid peroxidation.

Research Applications

AMVN's ability to generate free radicals has led to its application in various research fields:

Polymer Chemistry

  • Controlled Radical Polymerization : AMVN is utilized in techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) and NMP (Nitroxide-Mediated Polymerization), allowing for the synthesis of polymers with specific architectures and functionalities.

Biological Studies

  • Lipid Metabolism : Research involving AMVN has highlighted its interactions with lipid metabolism pathways, particularly concerning oxidative damage and cellular responses.

Case Studies

Several studies have investigated the biological effects of AMVN:

  • Oxidative Damage Mechanisms :
    • A study demonstrated that AMVN could induce significant lipid peroxidation in low-density lipoproteins (LDL), contributing to the understanding of cardiovascular diseases linked to oxidative stress .
  • Antioxidant Efficacy Testing :
    • Research assessed the protective effects of various antioxidants against AMVN-induced lipid peroxidation, providing insights into potential therapeutic strategies .
  • Polymerization Studies :
    • Investigations into the efficiency of AMVN as a radical initiator showed that it decomposes approximately 15 times faster than other azo initiators under similar conditions, emphasizing its utility in rapid polymer synthesis .

Comparative Analysis

The following table summarizes key features and applications of AMVN compared to other common azo initiators:

Compound NameChemical FormulaDecomposition TemperatureKey Features
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)C12H18N4O2~65°CHigh efficiency as a radical initiator
2,2'-Azobis(2,4-dimethylvaleronitrile)C12H18N4O2Higher than AMVNCommonly used but less efficient
AzobisisobutyronitrileC8H10N4~70°CWidely used with higher thermal stability

Q & A

Q. How does the decomposition temperature of V-70 influence experimental design in radical polymerization?

V-70 decomposes at mild temperatures (e.g., 30–40°C) with a half-life of 10 hours in toluene at 30°C, making it ideal for low-temperature polymerizations. Researchers should adjust reaction times based on its temperature-dependent decomposition kinetics. For example, in block copolymer synthesis, 0.2 equivalents of V-70 at 40°C in DMSO achieved >90% monomer conversion within 20 hours . Pre-degassing via freeze-pump-thaw cycles is critical to minimize oxygen interference during radical generation .

Q. What solvent systems are compatible with V-70 for controlled radical polymerization?

V-70 is lipophilic and effective in organic solvents like toluene, benzene, and DMSO. Its compatibility with polar solvents (e.g., DMSO) enables synthesis of hydrophilic polymers, such as polyvinyl alcohol composites, by stabilizing propagating radicals . Avoid aqueous systems unless paired with surfactants, as seen in surfactant-free suspension polymerization of hydroxyethyl acrylate (HEA) using cyclohexanol as a co-solvent .

Q. How should V-70 be stored to maintain stability during long-term experiments?

V-70 remains stable for several months when stored at 2–8°C in airtight, light-protected containers. Its decomposition accelerates above 30°C, releasing nitrogen gas and radicals, which can prematurely terminate reactions. Storage in refrigerators with desiccants is recommended .

Advanced Research Questions

Q. How does V-70’s stereochemical purity (racemic vs. meso forms) affect enantioselective radical reactions?

The racemic form (V-70L) exhibits higher radical initiation efficiency due to reduced steric hindrance, enabling stereoselective carbon-carbon bond formation. For instance, V-70L achieved 75% enantiomeric excess in the synthesis of chiral tertiary alcohols via hydrogen-atom transfer reactions . Researchers should purify V-70 chromatographically or source enantiomerically pure batches for asymmetric synthesis .

Q. What kinetic models explain V-70’s role in free-radical chain oxidations of biomolecules?

In lipid peroxidation studies, V-70’s decomposition generates methoxy-substituted alkyl radicals that abstract hydrogen from polyunsaturated lipids (e.g., 7-dehydrocholesterol). The reaction follows a first-order kinetic model with an activation energy of ~110 kJ/mol. Product analysis via ¹H NMR and LC-MS revealed 15 oxysterols, including 7-ketocholesterol, formed via pentadienyl radical intermediates .

Q. How can researchers resolve contradictions in polymerization outcomes when using V-70 under similar conditions?

Discrepancies in molecular weight distributions or side reactions (e.g., branching) may arise from trace impurities in solvents or incomplete degassing. For example, in vinyl acetate polymerization, residual water in solvents increased syndiotacticity (59% racemo dyads) but reduced head-to-head linkages (0.8%) compared to bulk reactions . Always validate solvent purity via Karl-Fischer titration and monitor radical flux using electron paramagnetic resonance (EPR) .

Q. What safety protocols mitigate risks during large-scale V-70 usage?

V-70 is a flammable solid (GHS Category 1) and self-reactive (Type C). Use ABC powder extinguishers for fires, as water jets can spread combustion. Decomposition releases toxic NOx and CO; conduct reactions in fume hoods with nitrogen inerting. Collect contaminated firefighting water separately to prevent environmental discharge .

Methodological Considerations

Q. How to optimize V-70 concentrations for controlled/living radical polymerization (CLRP)?

CLRP requires precise initiator-to-monomer ratios. For organotellurium-mediated TERP, 0.1–0.3 equivalents of V-70 relative to monomer provided Mn ~70,000 g/mol with PDI <1.6. Kinetic studies showed linear ln([M]₀/[M]) vs. time plots, confirming controlled propagation .

Q. What analytical techniques validate V-70’s role in radical mechanisms?

  • NMR spectroscopy : Track monomer conversion and tacticity (e.g., ¹H NMR δ 4.62 ppm for poly(ionic liquid) backbones) .
  • FTIR : Monitor C≡N stretching (2255 cm⁻¹) to confirm initiator decomposition .
  • GPC : Assess molecular weight distributions and detect side reactions (e.g., branching) .

Q. How does V-70 compare to AIBN in low-temperature polymerizations?

V-70 operates effectively at 30°C (vs. AIBN’s 65°C threshold), enabling synthesis of thermally sensitive polymers. In PHEA polymerization, V-70 achieved 85% conversion at 40°C, whereas AIBN required 70°C, risking monomer degradation .

Tables

Property V-70 AIBN
Decomposition Temp (°C)30–4065–75
Half-life in Toluene (30°C)10 hours10 hours (at 65°C)
SolubilityLipophilic (toluene, DMSO)Organic solvents (THF, acetone)
Stereoselectivity PotentialHigh (racemic form available)Low

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)
Reactant of Route 2
Reactant of Route 2
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

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